molecular formula C19H24 B1581528 Dimesitylmethane CAS No. 733-07-3

Dimesitylmethane

Cat. No. B1581528
CAS RN: 733-07-3
M. Wt: 252.4 g/mol
InChI Key: ZQYQPPLKPFBKLD-UHFFFAOYSA-N
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Description

Dimesitylmethane, with the chemical formula C19H24 , is an organic compound. Its systematic name is 2,4,6-trimethylphenylmethane . The compound features three mesityl (2,4,6-trimethylphenyl) groups attached to a central methylene (CH2) bridge. Dimesitylmethane is a colorless solid with a melting point of 132-135°C .


Physical And Chemical Properties Analysis

  • Melting Point : 132-135°C .

Scientific Research Applications

Carbohydrate Complexation

Dimesitylmethane-derived compounds show promise in complexing with carbohydrates. Koch, Rosien, and Mazik (2014) synthesized dimesitylmethane-based compounds capable of forming strong complexes with maltoside, demonstrating a preference for disaccharides over monosaccharides. The tetrasubstituted dimesitylmethane scaffold provides an appropriate shape and size for disaccharide encapsulation, and its aromatic units engage in CH-π interactions with the sugar substrate (Koch, Rosien, & Mazik, 2014).

Crystal Structure Interactions

Mazik and colleagues (2010) explored the crystal structures of mesitylene- and dimesitylmethane-derived compounds containing bromomethyl units. Their findings indicate significant C–H⋯Br interactions and C–Br⋯Br and C–Br⋯π interactions, demonstrating the role of bromomethyl groups in molecular packing (Mazik, Buthe, & Jones, 2010).

Molecular Recognition and Binding

Further research by Mazik and Buthe (2009) on dimesitylmethane-derived receptors revealed their high binding affinities toward alpha- and beta-maltoside. These receptors, equipped with heterocyclic groups, preferentially bind disaccharides, a finding supported by NMR and fluorescence spectroscopic titrations (Mazik & Buthe, 2009).

Synthesis of Aromatic Dialdehydes

Yakubov, Tsyganov, Belen’kii, and Krayushkin (1991) conducted a study on the formylation of aromatic compounds, including dimesitylmethane. This research provides insights into the synthesis of sterically hindered aromatic dialdehydes, highlighting the potential of dimesitylmethane in organic synthesis (Yakubov, Tsyganov, Belen’kii, & Krayushkin, 1991).

Application in Polymer Modification

Kręgiel and Niedzielska (2014) investigated the effect of organosilane modifications on polyethylene, a material widely used in medical and water industries. They found that dimethoxydimethylsilane, among other silanes, significantly enhanced the antiadhesive and antibacterial characteristics of polyethylene, showcasing the utility of dimesitylmethane derivatives in polymer science (Kręgiel & Niedzielska, 2014).

Dimerizer-regulated Gene Expression

Pollock and Clackson (2002) discussed the use of chemical inducers of dimerization (dimerizers) in controlling gene expression, a technique with significant research and clinical potential. They highlighted the modularity and precision of this method, which could be adapted for various applications, including regulated gene therapy (Pollock & Clackson, 2002).

properties

IUPAC Name

1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24/c1-12-7-14(3)18(15(4)8-12)11-19-16(5)9-13(2)10-17(19)6/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYQPPLKPFBKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2=C(C=C(C=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223529
Record name 1,1'-Methylenebis(2,4,6-trimethylbenzene)
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Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimesitylmethane

CAS RN

733-07-3
Record name 1,3,5-Trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene
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Record name 1,1'-Methylenebis(2,4,6-trimethylbenzene)
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Record name 733-07-3
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Record name 1,1'-Methylenebis(2,4,6-trimethylbenzene)
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Record name 1,1'-methylenebis[2,4,6-trimethylbenzene]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
N Koch, JR Rosien, M Mazik - Tetrahedron, 2014 - Elsevier
… Among the receptors 1–8, the dimesitylmethane-based … The tetrasubstituted dimesitylmethane scaffold provides a … In this paper we describe the synthesis of nine new dimesitylmethane-…
Number of citations: 24 www.sciencedirect.com
M Mazik, AC Buthe - Organic & Biomolecular Chemistry, 2009 - pubs.rsc.org
Dimesitylmethane-derived receptors 12 and 13, incorporating four heterocyclic recognition groups capable of serving as hydrogen bonding sites, were designed to recognize …
Number of citations: 44 pubs.rsc.org
M Mazik, AC Buthe, PG Jones - Tetrahedron, 2010 - Elsevier
X-ray structure determinations of mesitylene- and dimesitylmethane-derived compounds bearing bromomethyl units (compounds 1–3) show that the crystal packing of the molecules is …
Number of citations: 32 www.sciencedirect.com
AP Yakubov, DV Tsyganov, LI Belen'kii… - Bulletin of the Academy …, 1991 - Springer
A study was carried out on the formylation of a series of aromatic compounds containing two mesitylene or durene residues [dimesityl (I), dimesitylmethane (II), 1,2-dimesitylethane (III), 1…
Number of citations: 2 link.springer.com
P Finocchiaro, D Gust, K Mislow - Journal of the American …, 1974 - ACS Publications
… 5Consequently, we employed another route, the direct preparation of 1 from mesityllithium and chlorodimesitylmethane. The desired product was obtained in ca. % yield, along with …
Number of citations: 63 pubs.acs.org
V Kupfer, K Mach, U Thewalt - Collection of Czechoslovak …, 2000 - cccc.uochb.cas.cz
… Surprisingly, the reaction between 1 and dimesitylmethane ran in a different way, yielding (η6-… A high yield of 6 (85%) indicates that the cleavage of dimesitylmethane was followed by a …
Number of citations: 5 cccc.uochb.cas.cz
JH Cornell Jr, MH Gollis - Organic Syntheses, 2003 - Wiley Online Library
Dimesitylmethane - Cornell - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
AP Yakubov, DV Tsyganov, LI Belenkii… - Zhurnal Organicheskoi …, 1990 - hero.epa.gov
NEW DATA ON MESITYLENE AND DIMESITYLMETHANE FORMYLATION WITH DICHLOROMETHYLMETHYL ETHER | Health & Environmental Research Online (HERO) …
Number of citations: 0 hero.epa.gov
RC Fuson, HL Jackson, JA Fuller… - Journal of the American …, 1954 - ACS Publications
… Grignard reagents with marked reducing power replace the carboxylate ions by hydrogen, ie, they bring about hydrogenolysis, to give dimesitylmethane. The hydrocarbons produced in …
Number of citations: 2 pubs.acs.org
WS Trahanovsky, DJ Kowalski… - Journal of the American …, 1974 - ACS Publications
… of uncomplexed dimesitylmethane and dimesityl ketone11 … conformation of uncomplexed dimesitylmethane derivatives would be … for the uncomplexed dimesitylmethane derivatives is …
Number of citations: 19 pubs.acs.org

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